molecular formula C8H11ClFNO B1265663 2-Amino-1-(4-fluorophenyl)ethanol hydrochloride CAS No. 403-28-1

2-Amino-1-(4-fluorophenyl)ethanol hydrochloride

Cat. No. B1265663
CAS RN: 403-28-1
M. Wt: 191.63 g/mol
InChI Key: PNSJHCBYUNINNI-UHFFFAOYSA-N
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Description

“2-Amino-1-(4-fluorophenyl)ethanol hydrochloride” is a chemical compound with the molecular formula C8H11ClFNO . It has a molecular weight of 191.63 g/mol . The compound is also known by several synonyms, including “2-amino-1-(4-fluorophenyl)ethanol hydrochloride”, “2-Amino-1-(4-fluoro-phenyl)-ethanol hydrochloride”, and “2-HYDROXY-2-(4-FLUOROPHENYL)ETHYLAMINE HYDROCHLORIDE” among others .


Molecular Structure Analysis

The InChI code for “2-Amino-1-(4-fluorophenyl)ethanol hydrochloride” is InChI=1S/C8H10FNO.ClH/c9-7-3-1-6(2-4-7)8(11)5-10;/h1-4,8,11H,5,10H2;1H . The Canonical SMILES is C1=CC(=CC=C1C(CN)O)F.Cl .


Physical And Chemical Properties Analysis

The compound has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 3 . It has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound is 191.0513198 g/mol .

Scientific Research Applications

Antioxidant Activity

  • A study by Geetha and Rajakumar (2020) explored the antioxidant activity of isoxazoline derivatives synthesized from 2-Amino-1-(4-fluorophenyl)ethanol hydrochloride. They found that these compounds exhibited potential antioxidant activity, especially compound #4i, which showed strong hydrogen bonding interactions and effective inhibition of the protein tyrosine kinase enzyme (Geetha & Rajakumar, 2020).

Synthesis of Medical Intermediates

  • Zhang Fuli (2012) reported on the synthesis of a key intermediate of aprepitant from 2-Amino-1-(4-fluorophenyl)ethanol hydrochloride. This process is significant for producing intermediates for potent inhibitors used in clinical development (Zhang Fuli, 2012).

Anti-Cancer Properties

  • Patravale et al. (2014) conducted a study on the combinatorial synthesis of derivatives involving 2-Amino-1-(4-fluorophenyl)ethanol hydrochloride. These derivatives demonstrated significant potency against human breast cancer cell lines, highlighting the compound's potential in cancer treatment (Patravale et al., 2014).

Fluorescence Studies

  • Hisham et al. (2019) explored the fluorescence properties of N-aryl-2-aminoquinolines synthesized from 2-Amino-1-(4-fluorophenyl)ethanol hydrochloride. They found that the fluorescence quantum yield was affected by hydrogen bonding and substituents, indicating the compound's utility in luminescence-based applications (Hisham et al., 2019).

Molecular Structure Analysis

  • A. Najiya et al. (2014) synthesized and analyzed the molecular structure of derivatives involving 2-Amino-1-(4-fluorophenyl)ethanol hydrochloride. Their research provides insights into the stability and hyper-conjugative interactions of the molecule, which is crucial for various applications in chemistry (A. Najiya et al., 2014).

Safety And Hazards

The compound should be handled with care to avoid contact with skin and eyes. Formation of dust and aerosols should be avoided . Special instructions should be obtained before use and appropriate exhaust ventilation should be provided at places where dust is formed .

properties

IUPAC Name

2-amino-1-(4-fluorophenyl)ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO.ClH/c9-7-3-1-6(2-4-7)8(11)5-10;/h1-4,8,11H,5,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNSJHCBYUNINNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CN)O)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20960738
Record name 2-Amino-1-(4-fluorophenyl)ethan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20960738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1-(4-fluorophenyl)ethanol hydrochloride

CAS RN

403-28-1
Record name Benzyl alcohol, alpha-aminomethyl-p-fluoro-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000403281
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-1-(4-fluorophenyl)ethan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20960738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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